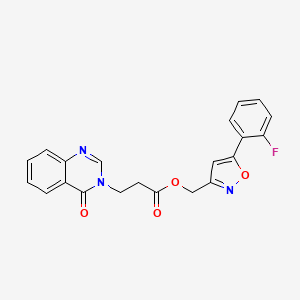

![molecular formula C23H22N6O2 B2404664 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-12-3](/img/structure/B2404664.png)

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique

Synthesis and Biological Activities

Compounds similar to 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one have been synthesized and explored for various biological activities. For instance, novel pyrimidinyl hydrazones and triazolopyrimidine derivatives have been synthesized through oxidative cyclization and evaluated for DNA photocleavage activity, indicating their potential in genetic studies and therapeutic applications (Sharma et al., 2015). These compounds have shown good activity in converting the supercoiled form of DNA into an open circular form, which is crucial for understanding DNA structure and function.

Antimicrobial Activities

Another significant area of application is in developing antimicrobial agents. Research has led to the synthesis of novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety, with some compounds displaying promising antimicrobial properties (Abu‐Hashem & Gouda, 2017). Such studies are foundational for developing new antibiotics and addressing the global challenge of antimicrobial resistance.

Chemical Transformations and Synthetic Pathways

The compound’s structure also lends itself to studies focused on chemical transformations and synthetic pathways, which are pivotal for medicinal chemistry and drug design. Research into partially hydrogenated triazolopyrimidines has uncovered reactions with chlorocarboxylic acid chlorides, leading to new synthetic methods for polycondensed heterocycles (Chernyshev et al., 2014). These findings have implications for synthesizing complex molecules with potential pharmacological activities.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-15-9-10-18(12-16(15)2)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-11-5-7-17-6-3-4-8-19(17)28/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOFWTGDRKIQBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)

![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2404602.png)